molecular formula C20H14FNO4S B2637207 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one CAS No. 840474-95-5

4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one

Cat. No.: B2637207
CAS No.: 840474-95-5
M. Wt: 383.39
InChI Key: NUKLBNRXGJLHIA-UHFFFAOYSA-N
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Description

4-[1-(Benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound that features a unique structure combining an indole moiety with a benzenesulfonyl group and a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination, often using reagents like Selectfluor.

    Sulfonylation: The benzenesulfonyl group is added via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Cyclohexadienone Formation: The final step involves the formation of the cyclohexadienone ring, which can be achieved through oxidative cyclization using reagents like potassium permanganate or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the cyclohexadienone ring to a cyclohexanol derivative using sodium borohydride.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclohexanol derivative.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-[1-(Benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, potentially inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one: Lacks the fluorine atom, which may affect its biological activity.

    4-[1-(Benzenesulfonyl)-6-chloro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.

Biological Activity

4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one, also known as indolylquinol, is a synthetic compound that has garnered attention for its potential antitumor properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of indolylquinol involves a one-pot reaction where lithiated (arylsulfonyl)indoles are added to 4,4-dimethoxycyclohexa-2,5-dienone. Following this, deprotection under acidic conditions yields the final product. This method has been optimized to produce various derivatives with potential therapeutic applications .

Antitumor Activity

Indolylquinol has demonstrated significant in vitro antitumor activity across multiple human tumor cell lines. The most notable findings include:

  • Colon Cancer : In the NCI 60-cell-line screen, indolylquinol exhibited a mean GI(50) value of 16 nM and an LC(50) value of 2.24 µM. Particularly, it showed potent activity against the HCT 116 human colon cancer cell line with an LC(50) below 10 nM .
  • Renal and Breast Cancer : The compound also displayed selective cytotoxicity against renal and breast cancer cell lines. For instance, in studies involving HT29 (colon) and MCF-7 (breast) cells, it showed GI(50) values of 40 nM and 380 nM respectively .

The precise mechanism by which indolylquinol exerts its antitumor effects is still under investigation. However, it is believed to involve the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways involved in tumor growth. The structure of indolylquinol allows it to interact with various biological targets within cancer cells .

Case Studies

Several studies have highlighted the efficacy of indolylquinol in preclinical models:

  • In Vivo Studies : One study reported that compounds similar to indolylquinol demonstrated in vivo antitumor activity against human RXF 944XL renal xenografts in nude NMRI mice, indicating its potential for further development as a therapeutic agent .
  • Comparative Studies : When compared to other compounds in its class, indolylquinol exhibited a unique selectivity profile for certain cancer types, particularly colon and renal cancers, suggesting that structural modifications could enhance its therapeutic index .

Data Summary

Compound NameGI(50) (nM)LC(50) (µM)Target Cancer Cell Lines
Indolylquinol162.24HCT 116 (Colon), MCF-7 (Breast), HT29 (Colon)

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity of 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one?

To determine purity, reverse-phase HPLC with UV detection is widely used. A validated method involves:

  • Mobile phase : Methanol and buffer (65:35 v/v), where the buffer consists of 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate dissolved in 1 L water, adjusted to pH 4.6 with glacial acetic acid .
  • System suitability : Ensure resolution between the compound and potential impurities (e.g., sulfonamide byproducts). Adjust column temperature or gradient if necessary.
  • Sample preparation : Dissolve in methanol at 1 mg/mL and filter through a 0.22 μm membrane.

Q. How can the acute toxicity profile of this compound inform laboratory handling protocols?

The compound’s acute toxicity (oral, dermal, and inhalation) is classified under Category 4 (EU-GHS/CLP), indicating low but non-negligible risk. Recommended precautions include:

  • Use of nitrile gloves, lab coats, and fume hoods during synthesis or handling .
  • Emergency procedures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What synthetic strategies are effective for introducing the benzenesulfonyl group to the indole moiety?

A common approach involves sulfonylation of the indole nitrogen using benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP as catalysts). Key steps:

  • React 6-fluoroindole with benzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C.
  • Monitor completion via TLC (silica gel, ethyl acetate/hexane 3:7). Yield optimization requires strict moisture control .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Conflicting results (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in:

  • Cell lines : Validate using standardized models (e.g., NCI-60 panel).
  • Assay conditions : Control for pH, serum content, and incubation time. For example, phenolic compounds (like the hydroxycyclohexadienone group) exhibit pH-dependent solubility, affecting bioavailability .
  • Statistical rigor : Apply multivariate analysis to isolate confounding variables .

Q. What methodologies are suitable for probing the metabolic stability of this compound in vitro?

  • Liver microsome assays : Incubate with NADPH-enriched rat or human liver microsomes at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP enzyme inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA) to identify metabolic pathways .
  • Structural modifications : Introduce deuterium at the benzenesulfonyl group to assess isotope effects on clearance rates .

Q. How can computational modeling guide the optimization of this compound’s selectivity for kinase targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., JAK2 or CDK2). Prioritize residues with hydrogen-bonding potential (e.g., hinge region Glu925 in JAK2).
  • MD simulations : Run 100-ns trajectories to evaluate conformational stability of the sulfonamide-indole scaffold. Correlate RMSD values with experimental IC₅₀ data .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate fluorescence interference in cellular uptake assays?

The indole and hydroxyquinone groups may autofluoresce, complicating imaging. Solutions include:

  • Quenching controls : Use 1 mM NaN₃ to suppress reactive oxygen species (ROS)-induced fluorescence.
  • Alternative probes : Conjugate with non-fluorescent tags (e.g., biotin) and detect via streptavidin-HRP .

Q. How can crystallographic data resolve stereochemical ambiguities in the cyclohexadienone ring?

  • X-ray diffraction : Grow single crystals via vapor diffusion (e.g., ethyl acetate/pentane). The hydroxyl and ketone groups often form intramolecular hydrogen bonds, stabilizing the chair-like conformation .
  • Comparative analysis : Overlay experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate enantiomeric purity .

Properties

IUPAC Name

4-[1-(benzenesulfonyl)-6-fluoroindol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO4S/c21-15-7-6-14-12-19(20(24)10-8-16(23)9-11-20)22(18(14)13-15)27(25,26)17-4-2-1-3-5-17/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKLBNRXGJLHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)F)C4(C=CC(=O)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.